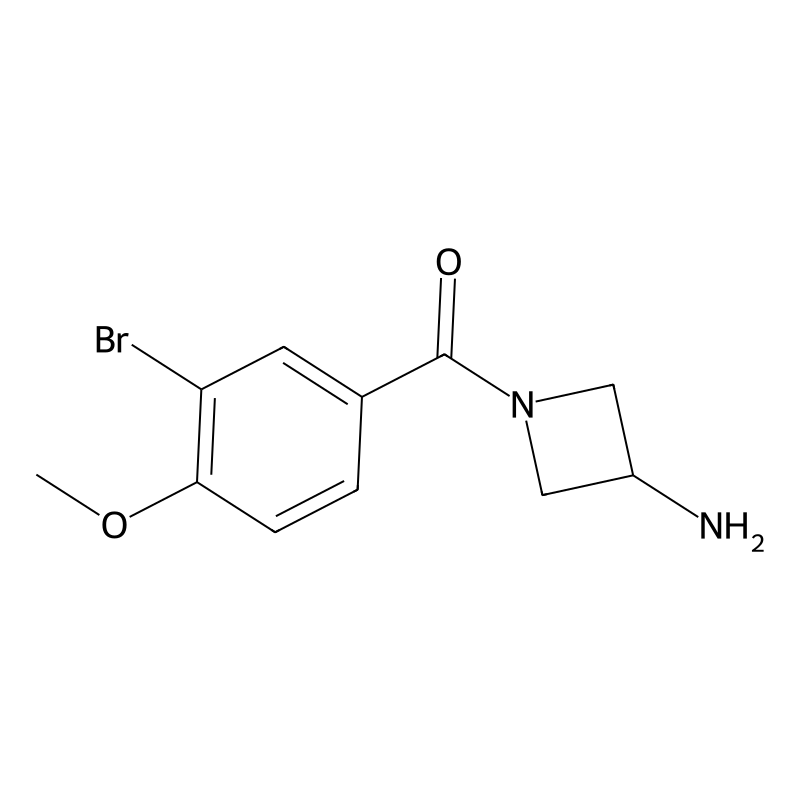

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a synthetic organic compound characterized by its unique structural features, which include an azetidine ring and a benzoyl moiety with bromine and methoxy substituents. The compound's molecular formula is CHBrN\O, and it has a molecular weight of approximately 254.12 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy group may influence its solubility and biological interactions.

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine can undergo various chemical transformations:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, which can modify the compound's properties and enhance its utility in synthetic applications.

- Oxidation and Reduction: The compound can be oxidized to yield corresponding oxides or reduced to form amines, allowing for further functionalization.

- Ring-Opening Reactions: The azetidine ring, due to its inherent strain, is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate new functional groups.

Research indicates that 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine exhibits potential biological activities. It is being studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry. The compound's mechanism of action likely involves interactions with specific biological targets influenced by the presence of the bromine and methoxy groups, which may enhance binding affinity and selectivity.

The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine typically involves the following steps:

- Preparation of Benzoyl Chloride: Start with 3-bromo-4-methoxybenzoic acid, which is converted to 3-bromo-4-methoxybenzoyl chloride.

- Formation of Azetidine Ring: React the benzoyl chloride with an appropriate amine in the presence of a base (such as triethylamine) and a solvent (like dichloromethane). This reaction can be conducted at room temperature or slightly elevated temperatures to facilitate azetidine formation.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial synthesis may employ optimized conditions for higher yields, including microwave-assisted methods or solid-phase synthesis techniques.

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine has several applications:

- Medicinal Chemistry: It serves as a building block in synthesizing various pharmaceutical compounds.

- Biological Studies: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

- Polymer Chemistry: Azetidine derivatives are valuable in producing polyamines and other polymers with specialized properties.

The interaction studies involving 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine focus on its binding affinity with biological targets such as enzymes and receptors. The unique structural features contribute to its reactivity and potential efficacy in biological systems. Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects, particularly in relation to its antimicrobial and anticancer activities.

Several compounds share structural similarities with 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromobenzylamine | Amino group without azetidine | Lacks azetidine ring; simpler structure |

| 1-Bromo-3-methylbutane | Bromine atom present | Aliphatic structure; significantly different reactivity |

| 1-(4-Methylphenyl)azetidine | Contains an azetidine ring | Different substituent pattern; lack of bromine |

| 1-(2-Methoxyphenyl)azetidine | Methoxy group present | Different substitution on the aromatic ring |

The uniqueness of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine lies in the combination of the bromine atom, methoxy group, and the azetidine structure. This specific arrangement provides distinct chemical properties that make it valuable for various applications in medicinal chemistry and polymer science.